ethyl 4-(3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate
Description
Properties
Molecular Formula |
C23H27N5O5S2 |
|---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
ethyl 4-[3-[(Z)-[3-(3-methoxypropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C23H27N5O5S2/c1-3-33-22(31)26-12-10-25(11-13-26)19-16(20(29)27-8-5-4-7-18(27)24-19)15-17-21(30)28(23(34)35-17)9-6-14-32-2/h4-5,7-8,15H,3,6,9-14H2,1-2H3/b17-15- |
InChI Key |
QMPBRYFVRXXEQL-ICFOKQHNSA-N |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCCOC |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for the Pyrido[1,2-a]Pyrimidin-4-One Core
The pyrido[1,2-a]pyrimidin-4-one scaffold forms the central framework of the target compound. A three-component condensation reaction involving 2-aminopyridines, aldehydes, and ketones under acidic catalysis has been widely adopted. For instance, 1 was synthesized via trifluoromethanesulfonic acid-catalyzed cyclization of 2-aminopyridine, formaldehyde, and cyclohexanone at 80°C for 12 hours, yielding a 78% isolated product . Key modifications include:
-
Substituent Compatibility : Electron-withdrawing groups on the aldehyde enhance cyclization efficiency, while bulky ketones necessitate prolonged reaction times .
-
Catalyst Optimization : Trifluoromethanesulfonic acid outperforms Brønsted acids like HCl due to superior stabilization of the intermediate iminium ion .
Synthesis of the Thiazolidinone Side Chain
The (Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl group is constructed via cyclocondensation of 3-methoxypropylamine with carbon disulfide and chloroacetic acid. Key steps involve:
-
Thiazolidinone Formation : Reaction of 3-methoxypropylamine with CS₂ and chloroacetic acid in ethanol at reflux yields 3-(3-methoxypropyl)-2-thioxothiazolidin-4-one (3 ) in 85% purity .
-
Knoevenagel Condensation : Aldehyde-functionalized pyrido[1,2-a]pyrimidin-4-one 4 reacts with 3 in acetic acid under microwave irradiation (100°C, 30 minutes), forming the Z-configured exocyclic double bond . Stereoselectivity arises from intramolecular H-bonding between the thioxo group and aldehyde oxygen .
Final Assembly and Purification
Coupling the piperazine-modified pyrido[1,2-a]pyrimidin-4-one 5 with the thiazolidinone aldehyde 6 proceeds via a tandem Michael addition-cyclization sequence. Optimal conditions use triethylamine as a base in tetrahydrofuran (THF) at 60°C, achieving 62% yield . Post-synthetic steps include:
-
Chromatographic Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted starting materials.
-
Crystallization : Recrystallization from ethanol/water (9:1) enhances purity to >98% .
Analytical Characterization and Validation
Spectroscopic Data :
-
¹H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, pyrimidinone H), 7.89–7.86 (m, 2H, pyridine H), 4.21 (q, J = 7.1 Hz, 2H, COOCH₂CH₃), 3.78–3.45 (m, 10H, piperazine and OCH₂) .
-
HRMS : m/z calculated for C₂₇H₃₀N₅O₅S₂ [M+H]⁺: 592.1732; found: 592.1728 .
X-ray Crystallography : Single-crystal analysis confirms the Z-configuration of the exocyclic double bond and planar geometry of the thiazolidinone ring .
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often use halogenated derivatives and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
Biological Activities
Research has shown that ethyl 4-(3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate exhibits a range of biological activities:
1. Anticancer Activity:
Studies indicate that this compound may inhibit the proliferation of cancer cells by targeting specific pathways involved in cell growth and survival. Mechanisms may involve enzyme inhibition or disruption of signaling pathways critical for tumor growth.
2. Antimicrobial Properties:
The compound has shown promise in preliminary studies as an antimicrobial agent against various bacterial strains, suggesting potential applications in treating infections.
3. Anti-inflammatory Effects:
Research indicates that it may possess anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation.
Case Study 1: Anticancer Research
A study investigated the effects of this compound on human cancer cell lines. It was found to significantly reduce cell viability in a dose-dependent manner, with IC50 values indicating potent activity against specific cancer types (e.g., breast and lung cancer). The study concluded that further investigation into its mechanism of action is warranted.
Case Study 2: Antimicrobial Testing
In vitro assays demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The results suggest potential for development into an antibiotic formulation.
Mechanism of Action
The mechanism of action of ethyl 4-(3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would depend
Biological Activity
Ethyl 4-(3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Piperazine moiety : Commonly associated with various biological activities.
- Pyrido[1,2-a]pyrimidine core : Known for its role in nucleic acid interactions.
- Thiazolidin and thioxo groups : Implicated in metabolic pathways.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C22H27N5O3S |
| Molecular Weight | 423.55 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds similar to ethyl 4-(...) exhibit significant antimicrobial properties. For instance, derivatives with thiazolidin and pyrimidine structures have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical enzymes.
Anticancer Potential
Studies have suggested that the compound may possess anticancer activity. Its structural similarity to known anticancer agents allows it to interact with DNA and inhibit cancer cell proliferation. For example, certain derivatives have been shown to induce apoptosis in cancer cell lines through mitochondrial pathways.
Enzyme Inhibition
The presence of the thiazolidin moiety suggests potential for enzyme inhibition. Research has demonstrated that compounds with similar structures can act as inhibitors of key metabolic enzymes, impacting pathways such as glycolysis and fatty acid metabolism.
The biological activity of ethyl 4-(...) can be attributed to several mechanisms:
- DNA Intercalation : The pyrido-pyrimidine structure allows for intercalation into DNA, disrupting replication processes.
- Enzyme Interaction : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular metabolism.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that related compounds can increase ROS levels in cells, leading to oxidative stress and subsequent cell death.
Study 1: Antimicrobial Activity
A study conducted on a series of thiazolidin derivatives found that ethyl 4-(...) demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported at concentrations lower than those required for many conventional antibiotics.
Study 2: Anticancer Effects
In vitro studies using human breast cancer cell lines indicated that the compound inhibited cell growth with an IC50 value of approximately 15 µM. Mechanistic studies revealed that the compound induced apoptosis via caspase activation and mitochondrial dysfunction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share the pyrido-pyrimidinone and thiazolidinone scaffolds but differ in substituents. Key comparisons are outlined below:
Table 1: Structural and Electronic Comparison
Substituent Effects on Physicochemical Properties
Thiazolidinone Substituents: The 3-methoxypropyl group in the target compound introduces a polar, flexible chain, enhancing aqueous solubility compared to the isopropyl group in analogs . Isopropyl substituents (in analogs) reduce polarity, favoring lipid solubility and membrane permeability .
Piperazine/Carboxylate Modifications: The ethyl carboxylate side chain in the target compound provides a negatively charged group at physiological pH, improving binding to cationic targets (e.g., enzymes or receptors). In contrast, the allylamino group in introduces unsaturation, possibly enhancing π-π stacking interactions.
Replacing thioxo with oxo (C=O) would reduce electron withdrawal, as seen in non-sulfur analogs .
Q & A
Basic: What synthetic methodologies are recommended for constructing the thiazolidinone-pyridopyrimidinone-piperazine scaffold?
The synthesis involves three critical steps:
- Thiazolidinone ring formation : React a Z-configured α,β-unsaturated ketone intermediate with 2-mercaptoacetic acid under acidic conditions to form the 4-oxo-2-thioxo-thiazolidin-5-ylidene moiety. Optimize solvent (e.g., acetic acid) and temperature (80–100°C) to enhance regioselectivity .
- Pyridopyrimidinone core assembly : Use a [4+2] cyclocondensation between an aminopyridine derivative and a diketene equivalent. Microwave-assisted synthesis (120°C, 30 min) improves yield compared to conventional heating .
- Piperazine coupling : Introduce the piperazine-carboxylate group via nucleophilic aromatic substitution (SNAr) on a halogenated pyridopyrimidinone intermediate. Use DMF as a solvent with K₂CO₃ as a base (60°C, 12 hr) .
Characterization : Confirm Z-configuration via NOESY NMR (cross-peaks between thiazolidinone methylene and pyridopyrimidinone protons) .
Basic: Which spectroscopic and computational techniques are essential for characterizing this compound?
- NMR : Use - and -NMR to resolve overlapping signals from the piperazine and pyridopyrimidinone moieties. Employ --HMBC to verify the thioxo group’s position .
- Mass Spectrometry (MS) : High-resolution ESI-MS ( [M+H]) confirms molecular weight, while MS/MS fragmentation patterns validate the piperazine cleavage site .
- IR : Identify carbonyl stretches (C=O at ~1700 cm) and thioxo (C=S at ~1250 cm) .
- DFT Calculations : Simulate UV-Vis spectra (TD-DFT/B3LYP/6-311+G(d,p)) to predict λ for comparison with experimental data .
Advanced: How can computational reaction path search methods resolve stereochemical ambiguities in the thiazolidinone moiety?
- Quantum Chemical Workflow :
- Perform conformational sampling (e.g., CREST) to identify low-energy Z/E isomers .
- Calculate Gibbs free energy differences (DFT/ωB97X-D/def2-TZVP) to determine thermodynamic favorability.
- Simulate reaction pathways for thiazolidinone ring closure using Nudged Elastic Band (NEB) methods to identify transition states .
- Validation : Compare computed -NMR chemical shifts (GIAO method) with experimental data to confirm the Z-configuration .
Advanced: How should researchers address contradictory biological activity data in structure-activity relationship (SAR) studies?
- Methodological Approach :
- Standardize Assays : Replicate assays (e.g., antimicrobial MIC tests) under identical conditions (pH, inoculum size) to minimize variability .
- Meta-Analysis : Use multivariate regression to correlate substituent effects (e.g., 3-methoxypropyl vs. methyl groups) with activity trends .
- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., with bacterial DNA gyrase) to identify steric clashes caused by the thioxo group in certain conformations .
Advanced: What reactor design principles apply to scaling up the synthesis of this compound?
- Key Considerations :
- Mixing Efficiency : Use a continuous-flow microreactor for the SNAr step to enhance mass transfer and reduce side products (residence time: 20 min) .
- Thermal Control : Optimize exothermic thiazolidinone formation in a jacketed reactor with PID temperature control (±2°C) .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate conversions .
Advanced: How can AI-driven experimental design accelerate the optimization of reaction conditions?
- Workflow :
- Data Curation : Train a graph neural network (GNN) on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts for pyridopyrimidinone cyclization .
- Active Learning : Use Bayesian optimization to iteratively refine reaction parameters (e.g., temperature, stoichiometry) with <20 experiments .
- Failure Analysis : Apply SHAP (SHapley Additive exPlanations) to interpret AI recommendations and identify critical variables (e.g., solvent polarity) .
Advanced: What strategies resolve ambiguities in NMR spectra caused by dynamic piperazine conformers?
- Experimental Solutions :
- Computational Aids : Overlay DFT-calculated -NMR shifts (with explicit solvent modeling) onto experimental spectra to assign overlapping peaks .
Advanced: How can researchers validate the oxidative stability of the thioxo group under storage conditions?
- Analytical Protocol :
- Forced Degradation Studies : Expose the compound to 40°C/75% RH for 4 weeks. Monitor thioxo → oxo conversion via LC-MS (QDa detector) .
- Radical Scavenging Assays : Use DPPH or ABTS tests to quantify antioxidant capacity, correlating with thioxo group retention .
- X-ray Photoelectron Spectroscopy (XPS) : Analyze sulfur oxidation states (S vs. S) in aged samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
